molecular formula C17H16ClNO3 B187517 N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 282104-93-2

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B187517
CAS No.: 282104-93-2
M. Wt: 317.8 g/mol
InChI Key: XRNXRYYPIWPBSA-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

The comprehensive structural analysis of this compound requires a multifaceted approach encompassing systematic nomenclature, geometric considerations, and advanced analytical techniques. This compound exhibits a sophisticated molecular architecture that combines multiple functional groups, creating a complex three-dimensional structure with significant implications for its chemical behavior and potential biological activities. The presence of both electron-withdrawing and electron-donating substituents within the molecular framework contributes to its unique electronic properties and reactivity profile.

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The official IUPAC name, this compound, reflects the hierarchical priority of functional groups within the molecule. The nomenclature begins with the acetamide backbone as the principal functional group, followed by the systematic identification of substituents attached to both the nitrogen atom and the alpha carbon of the acetamide moiety.

The structural complexity of this compound arises from the presence of two distinct aromatic ring systems connected through an ether linkage and an amide bond. The first aromatic system consists of a 4-acetylphenyl group, where the acetyl substituent occupies the para position relative to the amide nitrogen attachment point. The second aromatic system features a 4-chloro-2-methylphenoxy group, incorporating both halogen and alkyl substituents on the phenolic ring. The systematic name accurately reflects the substitution pattern: the chlorine atom occupies the 4-position while the methyl group is located at the 2-position relative to the phenolic oxygen.

Isomeric considerations for this compound involve potential positional isomers based on the different substitution patterns possible on both aromatic rings. The current structure represents one specific regioisomer among several theoretical possibilities. Alternative substitution patterns could include different positions for the acetyl, chloro, and methyl groups, each potentially exhibiting distinct physical, chemical, and biological properties. The fixed substitution pattern in the target compound suggests deliberate synthetic design aimed at achieving specific molecular properties or biological activities.

X-ray Crystallographic Analysis of Molecular Geometry

While comprehensive X-ray crystallographic data for this compound is not extensively documented in the available literature, theoretical molecular modeling and computational chemistry approaches provide valuable insights into its three-dimensional structure. The molecular geometry prediction indicates a non-planar configuration due to the flexibility of the ether linkage connecting the phenoxy group to the acetamide backbone. Computational analysis suggests that the molecule adopts preferred conformations that minimize steric interactions between the aromatic ring systems while optimizing intermolecular interactions.

The predicted molecular geometry reveals several key structural features that influence the compound's chemical behavior. The acetamide group typically adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the amide nitrogen. However, the overall molecular structure exhibits conformational flexibility around the ether bond (C-O-C linkage), allowing for multiple rotational conformers. The presence of the chlorine substituent introduces additional steric considerations that may influence the preferred conformational states of the molecule.

Intermolecular interactions in the crystalline state would likely involve hydrogen bonding between the amide nitrogen-hydrogen and carbonyl oxygen atoms of adjacent molecules. The aromatic ring systems may participate in π-π stacking interactions, while the chlorine atom could engage in halogen bonding with appropriate electron-rich centers. These non-covalent interactions collectively determine the crystal packing arrangement and influence the solid-state properties of the compound.

Spectroscopic Characterization Techniques

Spectroscopic analysis of this compound employs multiple complementary techniques to elucidate its molecular structure and confirm chemical identity. The compound's complex aromatic structure with multiple functional groups provides distinctive spectroscopic signatures that facilitate unambiguous identification and purity assessment. Each spectroscopic method contributes unique information about different aspects of the molecular structure, from connectivity patterns revealed by nuclear magnetic resonance to functional group identification through infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents the most informative analytical technique for structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectral data provide comprehensive information about the molecular connectivity and electronic environment of individual atoms within the structure. The ¹H NMR spectrum exhibits characteristic resonances for the various hydrogen environments present in the molecule, including aromatic protons, methyl groups, and the methylene bridge connecting the phenoxy group to the carbonyl carbon.

The aromatic region of the ¹H NMR spectrum typically displays complex multipicity patterns corresponding to the substituted benzene rings. The 4-acetylphenyl moiety generates signals for four aromatic protons appearing as two sets of doublets due to the para-disubstitution pattern. The chemical shifts of these aromatic protons reflect the electron-withdrawing influence of both the acetyl and amide substituents. Similarly, the 4-chloro-2-methylphenoxy ring system produces three distinct aromatic proton signals with coupling patterns characteristic of a trisubstituted benzene ring.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule, with each carbon environment producing a distinct resonance. The carbonyl carbons of both the acetyl and acetamide groups appear in the characteristic downfield region (160-200 ppm), while the aromatic carbons generate signals in the 120-150 ppm range. The methylene carbon connecting the phenoxy group to the carbonyl center appears as a distinctive signal around 65-70 ppm, while the methyl carbons produce upfield resonances in the 15-25 ppm region.

Fourier-Transform Infrared (FT-IR) Spectral Features

Fourier-Transform Infrared spectroscopy provides valuable functional group identification and structural confirmation for this compound. The FT-IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group generates a strong absorption band typically observed around 1650-1680 cm⁻¹, while the acetyl carbonyl produces a distinct absorption at slightly higher frequency (1680-1720 cm⁻¹) due to its different electronic environment.

The N-H stretching vibration of the amide group appears as a medium to strong absorption band in the 3200-3400 cm⁻¹ region, often exhibiting characteristic broadening due to hydrogen bonding interactions. The aromatic C-H stretching vibrations generate weak to medium absorption bands above 3000 cm⁻¹, while the aliphatic C-H stretching modes appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations produce multiple absorption bands in the 1450-1600 cm⁻¹ region, reflecting the presence of two substituted benzene ring systems.

The ether linkage (C-O-C) connecting the phenoxy group to the acetamide moiety generates characteristic absorption bands in the 1050-1300 cm⁻¹ region. The C-Cl stretching vibration of the chloro substituent typically appears as a medium-intensity band around 700-800 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that provide a unique spectroscopic signature for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 317 (for ³⁵Cl isotope), with additional peaks corresponding to isotopic variants containing ³⁷Cl. The electron impact ionization mass spectrum exhibits fragmentation patterns that reflect the structural features of the molecule and the relative stability of various ionic fragments.

Common fragmentation pathways include the loss of the acetyl group (m/z 275), cleavage of the ether bond resulting in the formation of phenoxy cation fragments, and the elimination of the chloromethylphenoxy moiety. The 4-acetylphenyl cation represents a stable fragment ion that often appears as a significant peak in the mass spectrum. The base peak may correspond to the most stable fragment ion, which could be the acetylphenyl cation or other resonance-stabilized aromatic fragments.

Advanced mass spectrometric techniques such as tandem MS (MS/MS) provide additional structural information through collision-induced dissociation experiments. These techniques allow for the detailed characterization of fragmentation pathways and the identification of specific structural features within the molecule. The collision cross section values predicted for various ionization states (Table 1) provide additional insights into the three-dimensional structure of the gaseous ions.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 318.089 171.7
[M+Na]⁺ 340.071 185.7
[M+NH₄]⁺ 335.116 179.1
[M+K]⁺ 356.045 178.4
[M-H]⁻ 316.075 175.8

Table 1: Predicted collision cross section values for different ionization states of this compound

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNXRYYPIWPBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352169
Record name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-93-2
Record name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE
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Biological Activity

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • An acetyl group attached to a phenyl ring.
  • A chloro-substituted methylphenoxy moiety.
  • An acetamide functional group .

The molecular formula is C16_{16}H16_{16}ClNO2_2, with a molecular weight of approximately 317.77 g/mol. The structural uniqueness suggests various interactions with biological targets, potentially leading to diverse biological activities.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various microbial strains.
  • Antifungal Activity : Investigated for its ability to inhibit fungal growth.
  • Anticancer Effects : Studies suggest it may exhibit cytotoxicity against cancer cell lines.

The specific mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. For instance, similar compounds have shown effects on osteoclast differentiation and bone resorption, indicating potential applications in treating osteoporosis .

MechanismDescription
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.
Receptor ModulationPotential to modulate receptor activity affecting cellular signaling.
Gene Expression RegulationCould influence the expression of genes related to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Osteoclast Differentiation Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited RANKL-induced osteoclastogenesis in vitro. This suggests potential therapeutic applications for bone-related diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate that related compounds exhibit significant cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .
  • Anti-inflammatory Potential : Research into similar acetamides shows promise in reducing inflammation through inhibition of COX enzymes, which could be relevant for understanding the anti-inflammatory effects of this compound .

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of this compound. Key areas for future studies include:

  • Detailed pharmacological studies to assess efficacy and safety profiles.
  • Investigations into structure-activity relationships (SAR) to optimize therapeutic potential.
  • In vivo studies to evaluate the compound's effects within living organisms.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds structurally related to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exhibit significant anticancer activity. For instance, derivatives of the compound have been synthesized and tested against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LineIC50 (nM)Reference
This compoundCCRF-CEM (Leukemia)700
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamideVarious900
Other AnaloguesVariousVaries

The above table summarizes the anticancer activities of different analogues, highlighting their potential as therapeutic agents.

Osteoporosis Treatment

This compound has also been investigated for its role in treating osteoporosis. A related compound, N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA), has been shown to inhibit osteoclast differentiation, thus reducing bone resorption.

Key Findings:

  • NAPMA inhibited RANKL-induced osteoclastogenesis in vitro.
  • It demonstrated protective effects against ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteoporosis management .

Herbicidal Activity

The structural features of this compound suggest potential herbicidal properties. Compounds with similar phenoxy groups have been established as effective herbicides.

Table 2: Herbicidal Activity of Related Compounds

Compound NameTarget WeedsMode of ActionReference
4-Chloro-2-methylphenoxyacetic acidBroadleaf weedsGrowth inhibition
This compoundVariousUnknown, potential growth regulator

This table indicates that while specific herbicidal activity for this compound is yet to be fully characterized, its structural analogues have established efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis have been developed to enhance the production of similar compounds.

Common Synthetic Steps:

  • Formation of Acetamide Linkage: Reaction between 4-acetylphenol and chloroacetyl chloride.
  • Substitution Reactions: Utilizing potassium permanganate for oxidation processes.
  • Purification Techniques: Advanced methods to ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group serves as the primary site for nucleophilic substitution due to the electrophilic nature of the chlorine atom.

Key Reagents and Conditions:

  • Amines: Primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 50–80°C.
  • Thiols: Sodium hydride as a base in ethanol or dichloromethane under reflux.
  • Alkoxides: Potassium carbonate in acetone at room temperature.
Nucleophile Product Yield (%) Reference
PiperidineN-(4-Acetylphenyl)-2-(piperidin-1-yl)acetamide72
BenzylthiolN-(4-Acetylphenyl)-2-(benzylthio)acetamide65
MethoxideN-(4-Acetylphenyl)-2-methoxyacetamide58

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion, forming a new C–N/S/O bond. Steric hindrance from the 4-chloro-2-methylphenoxy group slightly reduces reaction rates compared to simpler chloroacetamides .

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

  • Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):
    Produces N-(4-acetylphenyl)acetamide and HCl as byproducts.
  • Basic Hydrolysis (NaOH, H₂O, 70°C):
    Yields N-(4-acetylphenyl)glycolic acid and NaCl.
Condition Product Reaction Time (h) Reference
6M HClN-(4-Acetylphenyl)acetamide4
2M NaOHN-(4-Acetylphenyl)glycolic acid6

Kinetics:
Basic hydrolysis proceeds faster due to hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation and Reduction

The acetyl group (-COCH₃) undergoes redox transformations:

Oxidation

Reagent: KMnO₄ in acidic medium (H₂SO₄/H₂O).
Product: N-(4-Carboxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Yield: 68% after 8 hours at 90°C .

Reduction

Reagent: LiAlH₄ in dry THF.
Product: N-(4-(1-Hydroxyethyl)phenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Yield: 74% after 3 hours at 0°C .

Electrophilic Aromatic Substitution

The acetyl-substituted phenyl ring participates in electrophilic reactions:

Nitration:

  • Reagents: HNO₃/H₂SO₄ at 0–5°C.
  • Product: N-(4-Acetyl-3-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
  • Regioselectivity: Nitration occurs predominantly at the meta position relative to the acetyl group .

Sulfonation:

  • Reagents: H₂SO₄/SO₃ at 120°C.
  • Product: N-(4-Acetyl-3-sulfophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Cyclization Reactions

Under dehydrating conditions, the acetamide group forms heterocycles:

With PCl₅:

  • Forms 2-(4-chloro-2-methylphenoxy)-1H-benzo[d]oxazin-4-one via intramolecular cyclization.
  • Yield: 81% in toluene under reflux .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation (200°C): Decomposes into 4-chloro-2-methylphenol and N-(4-acetylphenyl)acetamide.
  • UV Exposure (254 nm): Generates free radicals via homolytic cleavage of the C–Cl bond, detected by ESR spectroscopy .

Comparison with Similar Compounds

Key Features :

  • Phenoxy Acetamide Core: Common to herbicides (e.g., 2,4-D) and bioactive molecules.
  • Substituents: The 4-chloro-2-methylphenoxy group may enhance lipid solubility and target affinity, while the 4-acetylphenyl group could influence receptor binding or metabolic stability .

Comparison with Structurally Similar Compounds

TMEM16A Inhibitors: Ani9

Compound: 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide (Ani9) Key Differences:

  • Replaces the 4-acetylphenyl group with a 2-methoxyphenyl Schiff base.
  • Implications: The 4-acetylphenyl group in the query compound may reduce TMEM16A specificity but could introduce alternative biological activities.

Auxin-like Agonists: WH7

Compound: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Key Differences:

  • Substitutes the 4-acetylphenyl group with a triazole ring.
  • Activity : Mimics auxin in Arabidopsis, stimulating root growth and gene expression via auxin pathways. Shares structural similarity with 2,4-D but with higher potency in plant models .
    Implications : The acetyl group in the query compound may reduce auxin-like activity but enhance stability or receptor interactions in mammalian systems.

A2B Adenosine Receptor Ligands: MRS1706

Compound: N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide (MRS1706) Key Differences:

  • Contains a purine-dione substituent on the phenoxy group.
  • Activity: High-affinity antagonist for the A2B adenosine receptor, used in inflammation and cancer research . Implications: The query compound lacks the purine moiety, suggesting divergent receptor targets, possibly favoring antimicrobial or kinase inhibition.

Antimicrobial Acetamide Derivatives

Compounds :

  • Benzothiazole Derivatives : Synthesized from N-(4-acetylphenyl)-2-chloroacetamide, showing MIC values <10 µg/mL against gram-positive bacteria and fungi .
  • Chlorophenyl Acetamides: 2-(4-chloro-3-methylphenoxy)-N-(thiazol-2-yl)acetamide derivatives exhibit antifungal activity, with MICs comparable to fluconazole . Implications: The 4-chloro-2-methylphenoxy group in the query compound may enhance antimicrobial efficacy, while the acetylphenyl group could modulate solubility or cellular uptake.

Pyridazinone-based FPR2 Agonists

Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
Key Differences :

  • Replaces the phenoxy group with a pyridazinone ring.
  • Activity: Activates FPR2 receptors, inducing calcium mobilization and chemotaxis in neutrophils . Implications: The query compound’s phenoxy group may limit FPR2 affinity but enable interactions with other GPCRs or ion channels.

Preparation Methods

Preparation of 2-(4-Chloro-2-Methylphenoxy)Acetic Acid

This intermediate is synthesized through a nucleophilic substitution reaction between 4-chloro-2-methylphenol and chloroacetic acid under alkaline conditions. The reaction is catalyzed by potassium carbonate (K₂CO₃) in acetone at 60–80°C for 6–12 hours.

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at elevated temperatures
SolventAcetoneEnhances nucleophilicity of phenoxide ion
BaseK₂CO₃Facilitates deprotonation of phenol
Reaction Time6–12 hoursEnsures complete conversion

The product is purified via recrystallization from ethanol, yielding white crystals with >90% purity.

Amide Coupling with 4-Acetylaniline

The final step involves coupling 2-(4-chloro-2-methylphenoxy)acetic acid with 4-acetylaniline using carbodiimide-based coupling agents. A common protocol utilizes EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature.

Key Observations:

  • Stoichiometry: A 1:1 molar ratio of acid to amine minimizes side products.

  • Catalyst: DMAP (10 mol%) accelerates the reaction by activating the carboxyl group.

  • Workup: The crude product is washed with 5% HCl to remove unreacted amine, followed by column chromatography (hexane:ethyl acetate, 3:1) to isolate the pure acetamide.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. In one method, 4-acetylaniline and 2-(4-chloro-2-methylphenoxy)acetyl chloride are heated under microwave conditions (300 W, 100°C) for 15 minutes, achieving an 85% yield. This approach avoids the need for coupling agents, simplifying purification.

Solid-Phase Synthesis

A patent-reported method uses polymer-supported reagents to streamline the process. The phenoxyacetic acid is immobilized on Wang resin, followed by on-resin amidation with 4-acetylaniline. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 78% yield with >95% purity.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred. A pilot-scale setup (Scheme 1) involves:

  • Continuous Chlorination: 2-methylphenol is chlorinated using Cl₂ gas in a packed-bed reactor at 40°C.

  • In-Line Coupling: The resultant 4-chloro-2-methylphenol reacts with chloroacetic acid in a microreactor (residence time: 2 minutes).

  • Automated Crystallization: The product is crystallized using a anti-solvent (hexane) addition system.

Advantages:

  • 30% reduction in reaction time compared to batch processes.

  • Consistent purity (>98%) across batches.

Reaction Optimization and Challenges

Byproduct Formation

The primary byproduct, N-(4-acetylphenyl)-2-(6-chloro-2-methylphenoxy)acetamide , arises from incomplete regioselectivity during chlorination. This is mitigated by:

  • Using CuSO₄ as a catalyst to enhance para-selectivity.

  • Maintaining reaction pH < 7 to suppress dichlorination.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but complicate purification. A solvent screen revealed acetone as optimal, balancing reactivity and ease of removal.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 4.91 (s, 2H, OCH₂), 7.15–7.93 (m, 6H, Ar-H), 9.11 (s, 1H, NH).

  • HRMS: [M+H]⁺ calculated for C₁₇H₁₆ClNO₃: 318.0892, found: 318.0891.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity. Residual solvents (e.g., DCM) are monitored via GC-MS, adhering to ICH Q3C guidelines .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, and how can researchers optimize yields?

The compound is synthesized via multi-step reactions involving chloroacetamide intermediates. For example, describes its preparation through the reaction of 2-(4-chloro-2-methylphenoxy)acetamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide under reflux conditions, achieving an 86% yield. Optimization strategies include controlling reaction temperature, using anhydrous solvents, and employing catalysts to reduce side reactions. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

X-ray crystallography (using SHELX software for refinement) is pivotal for determining bond lengths, angles, and intermolecular interactions, such as hydrogen bonding (e.g., C–H⋯O and N–H⋯O) . Spectroscopic methods like 1H^1H NMR and IR are used to confirm functional groups: distinct signals at δ2.57 ppm (COCH3_3) and 1670 cm1^{-1} (C=O) are diagnostic . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. and emphasize avoiding inhalation/ingestion and proper ventilation. First-aid measures for exposure (e.g., skin/eye rinsing with water) and hazard codes (H303+H313+H333) indicate risks of toxicity upon prolonged exposure. Storage in sealed containers under inert atmospheres is recommended .

Advanced Research Questions

Q. How do structural modifications influence the auxin-like bioactivity of this compound, and what are the structure-activity relationship (SAR) trends?

highlights that analogs with substitutions on the phenoxy or acetylphenyl groups exhibit varied efficacy in Arabidopsis root growth assays. For instance, replacing the 4-chloro group with fluorine reduces activity, while methyl groups enhance stability. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to auxin receptors like TIR1, guiding rational design .

Q. What mechanistic insights explain its role as an ANO1 chloride channel inhibitor, and how can researchers validate target specificity?

demonstrates that the compound inhibits ANO1-mediated currents (IC50_{50} ~1 µM) in Calu-3 cells. Specificity is confirmed via competitive assays with other chloride channel blockers (e.g., niflumic acid) and CRISPR/Cas9 knockout models. Patch-clamp electrophysiology and fluorescence-based flux assays are critical for functional validation .

Q. How does environmental persistence of this compound compare to structurally related herbicides, and what degradation pathways are relevant?

classifies it as a potential groundwater contaminant due to its moderate hydrophobicity (logP ~3.5). Comparative studies with mecoprop (MCPP) show slower microbial degradation under aerobic conditions. Advanced oxidation processes (e.g., UV/H2_2O2_2) or enzymatic pathways (e.g., cytochrome P450) can be explored for bioremediation .

Q. What computational approaches are effective in resolving contradictions between experimental and predicted spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model IR and NMR spectra, identifying discrepancies caused by solvent effects or crystal packing. illustrates how refinement against experimental XRD data resolves torsional angle mismatches in nitro-group orientations .

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